An In-depth Technical Guide to 6,7-Diketolithocholic Acid
An In-depth Technical Guide to 6,7-Diketolithocholic Acid
This technical guide provides a comprehensive overview of the structure, formula, physicochemical properties, and biological significance of 6,7-Diketolithocholic acid. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, pharmacology, and medicinal chemistry.
Chemical Structure and Formula
6,7-Diketolithocholic acid is a derivative of lithocholic acid, a secondary bile acid. Its structure is characterized by the presence of two ketone groups at the 6th and 7th positions of the steroid nucleus.
Molecular Formula: C₂₄H₃₆O₅[1]
Chemical Structure:
(Note: A 2D chemical structure image would be ideal here, but as a text-based AI, I cannot generate images directly. The SMILES notation provides a machine-readable representation of the structure.)
Chemical Identifiers
For ease of reference and database searching, the following identifiers are associated with 6,7-Diketolithocholic acid:
| Identifier Type | Identifier |
| IUPAC Name | (3α,5β)-3-hydroxy-6,7-dioxo-cholan-24-oic acid |
| CAS Number | 1643669-23-1[1] |
| Synonyms | 6,7-diketoLCA, 6,7-dioxolithocholic acid, 5ß-cholanic acid-3α-ol-6,7-dione |
Physicochemical Properties
The following table summarizes the key physicochemical properties of 6,7-Diketolithocholic acid.
| Property | Value | Source |
| Molecular Weight | 404.54 g/mol | [1] |
| Appearance | Solid | MedChemExpress |
| Solubility | Slightly soluble in water and methanol (B129727). | [1] |
| Purity | >99% | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | 1 Year | [1] |
| Percent Composition | C 71.26%, H 8.97%, O 19.77% | [1] |
Biological Significance and Signaling Pathways
6,7-Diketolithocholic acid, as a bile acid derivative, is involved in the regulation of various metabolic processes. Bile acids are now recognized as important signaling molecules that activate nuclear receptors and G protein-coupled receptors to control their own synthesis and transport, as well as influence lipid, glucose, and energy metabolism.[2][3][4]
The primary receptors that mediate the signaling effects of bile acids are the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G-protein coupled Receptor 5 (TGR5), a membrane-bound receptor.[2][3][4] While the specific interactions of 6,7-Diketolithocholic acid with these receptors are a subject of ongoing research, the general mechanisms of bile acid signaling are well-established.
Bile Acid Signaling Pathways
The following diagram illustrates the general signaling pathways for bile acids through FXR and TGR5.
Caption: General signaling pathways of bile acids via TGR5 and FXR.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6,7-Diketolithocholic acid are crucial for research and development. The following sections provide exemplary methodologies.
Exemplary Synthesis of a Ketolithocholic Acid
Objective: To synthesize 7-ketolithocholic acid by indirect electrochemical oxidation of chenodeoxycholic acid.[5]
Materials:
-
Chenodeoxycholic acid (CDCA)
-
Potassium bromide (KBr)
-
Acetonitrile
-
Deionized water
-
Dilute sulfuric acid (20%)
-
PbO₂/Ti mesh electrode (anode)
-
Stainless steel plate (cathode)
-
Strongly acidic cation exchange membrane
-
DC voltage-stabilizing and current-stabilizing power supply
-
Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)
-
TLC developing solvent: Chloroform/Methanol/Glacial Acetic Acid (40:2:1 by volume)
-
TLC visualizing agent: 20% phosphomolybdic acid in ethanol (B145695)
Procedure:
-
Anolyte Preparation:
-
Dissolve 0.4 g of KBr in 13 ml of deionized water.
-
Dissolve 2.0-2.5 g of chenodeoxycholic acid in 50 ml of acetonitrile.
-
Mix the two solutions thoroughly to form the anolyte.
-
-
Catholyte Preparation:
-
Prepare 63 ml of 20% dilute sulfuric acid to be used as the catholyte.
-
-
Electrochemical Cell Setup:
-
Assemble a diaphragm-type electrolytic cell.
-
Place the anolyte in the anode chamber with the PbO₂/Ti mesh electrode.
-
Place the catholyte in the cathode chamber with the stainless steel plate.
-
Separate the two chambers with the strongly acidic cation exchange membrane.
-
-
Electrolysis:
-
Connect the electrodes to the DC power supply.
-
Conduct the electrolysis at a constant current density of 95.2 A/m².
-
Monitor the reaction progress by taking small aliquots from the anolyte for TLC analysis.
-
-
Reaction Monitoring:
-
Spot the anolyte sample on a TLC plate alongside a chenodeoxycholic acid standard.
-
Develop the TLC plate in the chloroform/methanol/glacial acetic acid solvent system.
-
After development, dry the plate and spray it with the 20% phosphomolybdic acid in ethanol solution.
-
Heat the plate at approximately 100°C to visualize the spots.
-
The reaction is considered complete when the spot corresponding to the chenodeoxycholic acid raw material disappears.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, stop the electrolysis.
-
The product, 7-ketolithocholic acid, can be isolated from the anolyte by standard workup procedures, which may include solvent evaporation, extraction, and crystallization. Further purification can be achieved by recrystallization from a suitable solvent.[6]
-
Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
The following is a general protocol for the analysis of bile acids in biological samples, which can be optimized for the specific quantification of 6,7-Diketolithocholic acid.
Objective: To quantify the concentration of 6,7-Diketolithocholic acid in a biological matrix (e.g., plasma, fecal extract) by LC-MS/MS.[7][8][9][10][11]
Materials and Equipment:
-
Sample containing 6,7-Diketolithocholic acid
-
Internal standard (e.g., a deuterated analog of a bile acid)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Plasma/Serum: To 50 µL of plasma, add 50 µL of the internal standard solution. Precipitate proteins by adding 300 µL of cold methanol. Vortex and sonicate for 15 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 8 minutes. Transfer the supernatant to a new tube, dry it under a stream of nitrogen, and reconstitute the residue in 150 µL of 50% methanol for injection.
-
Fecal Samples: Lyophilize the fecal sample. Reconstitute a known weight of the lyophilized sample in buffer. For unconjugated bile acids, proceed to extraction. For conjugated bile acids, perform enzymatic deconjugation followed by alkaline hydrolysis to release all bile acid species. Extract the bile acids using a solid-phase extraction (SPE) cartridge. Elute the bile acids, dry the eluate, and reconstitute in the injection solvent.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient Elution: Develop a gradient program to achieve optimal separation of 6,7-Diketolithocholic acid from other bile acids and matrix components. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for bile acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (e.g., [M-H]⁻) for 6,7-Diketolithocholic acid and its characteristic product ions upon collision-induced dissociation. Optimize the collision energy for each transition to maximize signal intensity.
-
Data Analysis: Quantify the amount of 6,7-Diketolithocholic acid by comparing the peak area of its MRM transition to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.
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Conclusion
6,7-Diketolithocholic acid is a significant metabolite in the complex landscape of bile acid signaling. Its unique structure suggests distinct biological activities that warrant further investigation. The information and protocols provided in this guide offer a solid foundation for researchers to explore the synthesis, analysis, and biological function of this intriguing molecule, with the ultimate goal of understanding its role in health and disease and potentially harnessing its therapeutic potential.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN111455400B - 7-ketolithocholic acid product and preparation method thereof - Google Patents [patents.google.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
